5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione
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Overview
Description
5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione is a complex organic compound characterized by its unique spiro structure This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with an imidazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Scientific Research Applications
5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the spiro structure and methoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the methoxy groups and tetrahydroisoquinoline core but lacks the spiro structure.
Spiro[isoquinoline-4,4’-pyran] derivatives: Similar spiro structure but different core scaffold.
Indole derivatives: Possess similar biological activities but different structural framework.
Uniqueness
The uniqueness of 5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione lies in its spiro structure, which imparts distinct three-dimensional properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
86264-49-5 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5,8-dimethoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C14H16N2O4/c1-19-10-3-4-11(20-2)9-7-14(6-5-8(9)10)12(17)15-13(18)16-14/h3-4H,5-7H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
BNOOVOFFZQZCBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC3(CC2=C(C=C1)OC)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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